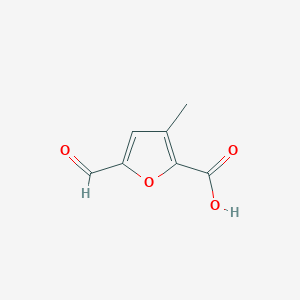

5-Formyl 3-methyl furoic acid

Description

Properties

Molecular Formula |

C7H6O4 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

5-formyl-3-methylfuran-2-carboxylic acid |

InChI |

InChI=1S/C7H6O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10) |

InChI Key |

QJHLCUOJRLTPSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1)C=O)C(=O)O |

Origin of Product |

United States |

Applications and Uses

The specific applications of 5-Formyl-3-methylfuroic acid are not well-documented, likely due to its status as a relatively specialized chemical. However, based on the reactivity of its functional groups and the known applications of furan (B31954) derivatives, several potential uses can be envisioned.

Computational Chemistry Studies

Direct theoretical investigations specifically targeting the reaction mechanisms and molecular modeling of 5-formyl-3-methylfuroic acid are not prominent in the scientific literature. However, computational methods are widely applied to understand the chemistry of related furanic systems.

Applications in Organic Synthesis and Materials Science

Role in the Synthesis of Value-Added Chemicals

5-Formyl-3-methylfuroic acid serves as an important intermediate in the synthesis of more complex, value-added chemicals, most notably dicarboxylic acids which are prized as monomers. The pathway from various furan (B31954) derivatives to 2,5-furandicarboxylic acid (FDCA), a chemical identified as a top-tier, bio-based platform molecule, provides a clear blueprint for the potential transformations of 5-Formyl-3-methylfuroic acid. nrel.gov

Patented processes have demonstrated that furan-based substrates such as 5-methylfuroic acid can be effectively oxidized to FDCA. google.comgoogle.com These reactions are typically conducted in the presence of an oxidant and a catalyst, often containing cobalt and manganese, at temperatures exceeding 140°C. google.comgoogle.com The conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA is a well-documented multi-step oxidation process, proceeding through intermediates like 5-formyl-2-furancarboxylic acid (FFCA). nih.govresearchgate.net This final oxidation step from the aldehyde (formyl group) to the carboxylic acid is often the rate-limiting step in the cascade. nih.gov

By analogy, 5-Formyl-3-methylfuroic acid is an advanced intermediate on the path to 3-methyl-2,5-furandicarboxylic acid. The existing formyl group is already one oxidation step away from the second carboxylic acid function. The synthesis of this methylated diacid represents a significant "value-add," as it creates a bifunctional monomer suitable for polymerization. The table below outlines the analogous oxidation steps from the more commonly studied HMF.

| Starting Material | Intermediate | Final Product | Reaction Type | Key Catalysts/Reagents | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 5-Formyl-2-furancarboxylic Acid (FFCA) | 2,5-Furandicarboxylic Acid (FDCA) | Sequential Aerobic Oxidation | Pt/C, Au-based, MnO₂, Aryl-alcohol oxidase | nih.govresearchgate.net |

| 5-Methylfuroic Acid | (5-Formyl-3-methylfuroic acid) | 3-Methyl-2,5-furandicarboxylic Acid | Aerobic Oxidation | Co/Mn/Br systems | google.comgoogle.com |

Potential as Building Blocks for Polymer Precursors

The development of sustainable polymers from renewable resources is a major goal of modern chemistry to reduce reliance on petrochemicals. rsc.org 2,5-Furandicarboxylic acid (FDCA) has emerged as a key bio-based building block for producing polyesters, such as polyethylene (B3416737) furanoate (PEF), which is positioned as a renewable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). acs.orgmdpi.com Furan-based polyamides, analogous to commercial polyphthalamides, have also been successfully synthesized using FDCA, demonstrating the versatility of this monomer. researchgate.net

Following its oxidation to 3-methyl-2,5-furandicarboxylic acid, 5-Formyl-3-methylfuroic acid becomes a direct precursor to a novel class of furanic polymers. The resulting diacid can be polymerized with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) or diamines (e.g., 1,8-octanediamine) to create polyesters and polyamides, respectively. acs.orgresearchgate.net The presence of the methyl group on the furan ring is expected to modify the polymer's physical properties, such as its glass transition temperature, crystallinity, and solubility, offering a route to tailor-made materials with unique characteristics. mdpi.com Polymerization can be achieved through various methods, including enzyme-catalyzed processes which offer a greener alternative to traditional synthesis. rsc.orgresearchgate.net

| Polymer Class | Furan-Based Monomer | Co-monomer Example | Resulting Polymer | Reference |

|---|---|---|---|---|

| Polyester | 2,5-Furandicarboxylic acid (FDCA) | Ethylene Glycol | Poly(ethylene furanoate) (PEF) | acs.org |

| Polyester | Dimethyl 2,5-furandicarboxylate | 2,5-Bis(hydroxymethyl)furan (BHMF) | Furan-based Copolyesters | rsc.org |

| Polyamide | 2,5-Furandicarboxylic acid (FDCA) | 1,8-Octanediamine | Poly(octamethylene furanamide) (PA8F) | researchgate.net |

| Polyester | 3-Methyl-2,5-furandicarboxylic acid | Various Diols (e.g., 1,4-Butanediol) | Methyl-functionalized Furan Polyesters | mdpi.com |

Synthetic Utility as Intermediates for Complex Bioactive Molecules

The furan nucleus is a common scaffold in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. ijabbr.comsioc-journal.cn Furan-containing molecules have demonstrated a wide spectrum of activities, such as antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comjrespharm.com The utility of the furan ring is attributed to its aromaticity and electron-rich nature, which allows for favorable interactions with biological targets like enzymes and receptors. ijabbr.com

5-Formyl-3-methylfuroic acid is a highly functionalized building block, making it an attractive starting point for the synthesis of complex molecules. The presence of three distinct and reactive functional groups—a carboxylic acid, an aldehyde, and a substituted aromatic ring—provides multiple handles for synthetic manipulation. This multi-functionality is a key feature of versatile intermediates used in the assembly of complex natural products. jrespharm.com

The synthetic potential of each functional group is significant:

Formyl Group (Aldehyde): Can undergo Wittig reactions to form alkenes, reductive amination to introduce nitrogen-containing moieties, and condensation reactions like the Knoevenagel or aldol (B89426) condensations to build carbon-carbon bonds. It can also be reduced to an alcohol or oxidized to a carboxylic acid.

Carboxylic Acid Group: Can be readily converted into esters, amides, or acid chlorides, allowing for the coupling of the furan core to other molecular fragments, a common strategy in the synthesis of bioactive acylhydrazide derivatives. jrespharm.com

Furan Ring: The ring itself can participate in reactions such as electrophilic substitution or cycloadditions, further expanding the structural diversity of accessible compounds.

This combination of reactive sites allows for the stepwise and controlled construction of elaborate molecular architectures, positioning 5-Formyl-3-methylfuroic acid as a valuable intermediate for medicinal chemists exploring novel furan-based therapeutic agents.

| Functional Group | Potential Synthetic Transformation | Resulting Moiety/Linkage | Relevance |

|---|---|---|---|

| Formyl (Aldehyde) | Reductive Amination | Amine | Introduction of basic nitrogen, common in pharmaceuticals |

| Formyl (Aldehyde) | Wittig Reaction | Alkene (C=C) | Carbon chain extension and C-C bond formation |

| Carboxylic Acid | Amide Coupling | Amide | Formation of peptide-like bonds, core of many bioactive molecules jrespharm.com |

| Carboxylic Acid | Esterification | Ester | Common functional group in natural products and prodrugs |

| Furan Ring | Electrophilic Substitution | Functionalized Furan | Modification of the heterocyclic core ijabbr.com |

Considerations for Sustainable Production and Bio Based Pathways

Derivation from Renewable Biomass Sources

The synthesis of furanic compounds from non-edible lignocellulosic biomass is a cornerstone of creating a sustainable chemical industry. Lignocellulose is primarily composed of cellulose (B213188), hemicellulose, and lignin, which can be broken down into simpler sugar platforms (e.g., hexoses and pentoses) and aromatic precursors. These platforms can then be catalytically converted into a variety of furan (B31954) derivatives.

Furfural (B47365), HMF, and Uronic Acids as Precursors:

The most established pathways to bio-based furans begin with the dehydration of sugars. C6 sugars (hexoses) like fructose (B13574) and glucose are dehydrated to form HMF, while C5 sugars (pentoses) like xylose, derived from hemicellulose, are converted to furfural. encyclopedia.pubnih.govacs.orgacs.org These two platform molecules, HMF and furfural, are the typical starting points for a host of other furanic chemicals. For instance, HMF can be oxidized through several intermediates, including 5-formyl-2-furoic acid (FFCA), to produce the highly valued polymer building block FDCA. researchgate.net Similarly, furfural can be oxidized to 2-furoic acid. researchgate.net

However, the synthesis of a 3,5-disubstituted furan like 5-Formyl-3-methylfuroic acid from these 2,5-disubstituted or 2-substituted precursors is not a straightforward or documented pathway. The functionalization of the furan ring predominantly occurs at the more reactive C2 and C5 positions, making the targeted synthesis of compounds with substituents at the C3 position a significant chemical challenge. researchgate.net

A critical, albeit isolated, finding has directly linked a precursor to the target molecule to biomass. A 2024 study reported the novel detection of 3-methyl-2-furoic acid for the first time in the acid prehydrolyzate of lignocellulosic materials. researchgate.net This discovery is significant as it confirms that the core structure of the target molecule can be generated directly from biomass processing, potentially serving as a crucial starting material. The study identified it as a potential inhibitor of microbial fermentation, a factor that would need to be managed in an integrated biorefinery. researchgate.net

Despite the identification of this key precursor, pathways for its subsequent conversion to 5-Formyl-3-methylfuroic acid via formylation at the C5 position are not described in the existing scientific literature. Likewise, no routes deriving 5-Formyl-3-methylfuroic acid from uronic acids have been documented.

Green Chemistry Principles in Furan Compound Synthesis

The synthesis of chemicals from biomass is intrinsically aligned with several principles of green chemistry, primarily the use of renewable feedstocks. The broader field of furan chemistry exemplifies further principles, such as the use of catalysis to enhance efficiency and selectivity, and the design of safer chemicals and processes. encyclopedia.pubmdpi.com

Key green chemistry considerations in the synthesis of furan compounds include:

Use of Heterogeneous Catalysts: Solid acid and metal catalysts are widely researched for biomass conversion to furans. nih.gov These are often preferred because they can be easily separated from the reaction mixture and recycled, reducing waste and improving process economics.

Benign Solvents: Research has focused on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents, which have low vapor pressure and high thermal stability. encyclopedia.pubnih.govresearchgate.net

Atom Economy: Designing reaction pathways that maximize the incorporation of all starting materials into the final product is a core principle. Catalytic routes are often designed to minimize the formation of byproducts, such as humins, which are undesirable polymeric materials formed during sugar dehydration. academie-sciences.fr

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperatures and pressures) is a constant goal to reduce the energy intensity of chemical production. bmbf.de

While these principles are broadly applied to the synthesis of major furan platforms like HMF and FDCA, their specific application to the synthesis of 5-Formyl-3-methylfuroic acid cannot be detailed, as the complete synthesis pathway from biomass has not yet been established. The development of a selective formylation step for 3-methyl-2-furoic acid using green methodologies would be a necessary area of future research.

Integration into Biorefinery Concepts

A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass, analogous to a petroleum refinery. bmbf.de The integration of furan chemical production is a key component of many advanced biorefinery models. researchgate.net

A theoretical integration of 5-Formyl-3-methylfuroic acid production into a biorefinery would likely follow these steps:

Primary Refining: Lignocellulosic feedstock (e.g., agricultural residues, forestry waste) undergoes pretreatment and hydrolysis to separate it into its primary components. The hemicellulose fraction would be hydrolyzed to produce a C5 sugar stream, and the cellulose fraction to a C6 sugar stream. bmbf.de

Intermediate Production: The acid prehydrolyzate, as identified in the literature, would contain 3-methyl-2-furoic acid. researchgate.net This stream would need to be separated and purified. Other streams would be concurrently processed into established platform chemicals like furfural (from C5 sugars) and HMF (from C6 sugars). ieabioenergy.com

Secondary Refining (Chemical Conversion): The purified 3-methyl-2-furoic acid would be catalytically converted to 5-Formyl-3-methylfuroic acid. The development of this specific conversion step is the current knowledge gap.

Product Diversification: The various furan derivatives produced (FDCA, furfural, and potentially 5-Formyl-3-methylfuroic acid) would supply different market needs, from polymers to specialty chemicals, maximizing the value derived from the initial biomass feedstock.

The economic viability of such a process would depend on the achievable yield of 3-methyl-2-furoic acid from lignocellulose and the efficiency of the subsequent, currently hypothetical, formylation step. Its role as a fermentation inhibitor would also need to be addressed, possibly by its rapid removal and conversion, turning a potential problem into a valuable product stream.

Q & A

Q. What are the established synthetic routes for 5-Formyl 3-methyl furoic acid in laboratory settings?

- Methodological Answer : The primary synthetic routes involve carboxylation and oxidation strategies . For carboxylation, homogeneous catalysts (e.g., transition metal complexes) are used to introduce carboxylic groups into furoic acid derivatives under CO₂ pressure . Alternatively, thermal or photochemical oxidation of 5-hydroxymethylfurfural (HMF) derivatives using base metals (e.g., Mn, Co) or enzymatic systems can yield this compound. Key parameters include pH control (6–8), temperature (80–120°C), and catalyst-to-substrate ratios (1:10–1:50) .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use HPLC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) columns (e.g., Raptor HILIC-Si) for separation, coupled with tandem mass spectrometry for quantification. For structural elucidation, employ NMR (¹H, ¹³C) with deuterated solvents (DMSO-d₆ or CDCl₃) and FT-IR to confirm functional groups (e.g., formyl peaks at ~1700 cm⁻¹). Purity assessments require HPLC-UV at 254 nm or 280 nm, calibrated against certified reference materials .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Methodological Answer : The compound is sensitive to moisture , light , and oxidizing agents . Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C. Stability tests indicate decomposition >5% after 6 months at 25°C. For aqueous solutions, use buffers (pH 4–6) with 0.1% ascorbic acid to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic efficiency data during carboxylation of this compound to FDCA?

- Methodological Answer : Discrepancies often arise from substrate-catalyst interactions and reaction medium effects . To resolve these:

- Conduct kinetic isotope experiments to identify rate-limiting steps.

- Compare catalytic performance in polar aprotic solvents (e.g., DMF) versus ionic liquids.

- Use in-situ FT-IR or XAS to monitor intermediate formation. Recent studies highlight that electron-deficient metal centers (e.g., Pd²⁺) improve CO₂ activation but reduce selectivity due to over-oxidation .

Q. What metabolic pathways have been identified for this compound derivatives in mammalian systems?

- Methodological Answer : In vivo studies in rodents show two competing pathways:

- Oxidation : Conversion to 5-hydroxymethylfuroic acid via hepatic CYP450 enzymes (CYP2E1), followed by glycine conjugation and renal excretion.

- Sulfonation : Formation of sulfated metabolites (e.g., SMF) via SULT1A1, which exhibit mutagenic potential in hepatic cells. Use isotope-labeled tracers (¹⁴C or ²H) and LC-MS/MS to quantify pathway dominance under varying physiological conditions .

Q. What strategies improve the recyclability of homogeneous catalysts in carboxylation reactions?

- Methodological Answer :

- Ligand design : Incorporate chelating ligands (e.g., bipyridines) to stabilize metal centers and prevent leaching.

- Heterogenization : Immobilize catalysts on mesoporous silica (e.g., SBA-15) or MOFs to enable reuse. Recent trials achieved 85% catalyst recovery after 5 cycles using Zr-based MOFs.

- Flow chemistry : Continuous reactors reduce deactivation by maintaining steady-state conditions .

Q. How do competing oxidation and sulfonation pathways affect the mutagenic potential of this compound metabolites?

- Methodological Answer : Sulfonation generates SMF, a hydrophilic mutagen that accumulates in hepatic tissues but lacks systemic bioavailability due to rapid clearance (t₁/₂ = 4.2 min). In contrast, oxidation produces non-mutagenic furoic acid derivatives. Use HepG2 cell assays with CYP/SULT inhibitors to model metabolic outcomes. Rodent carcinogenicity studies show no tumorigenesis at doses <500 mg/kg, suggesting low human risk .

Q. What green chemistry approaches are emerging for sustainable FDCA production from this compound precursors?

- Methodological Answer :

- Photocatalysis : TiO₂-based systems under UV light achieve 90% FDCA yield at ambient temperature.

- Biocatalysis : Engineered E. coli expressing carboxylases converts furoic acid to FDCA with >95% selectivity.

- Waste valorization : Use lignocellulosic biomass-derived HMF as a feedstock to reduce reliance on petrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.